molecular formula C14H11N3O3 B2635750 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 679830-09-2

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2635750
CAS No.: 679830-09-2
M. Wt: 269.26
InChI Key: YVQIVWLVEPIYJL-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group at the 7-position and a carboxylic acid group at the 2-position contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired pyrazolo[1,5-a]pyrimidine structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of

Properties

IUPAC Name

7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQIVWLVEPIYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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